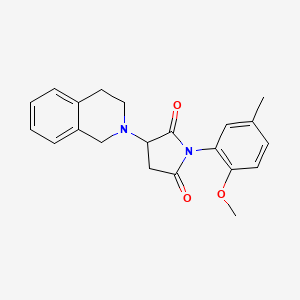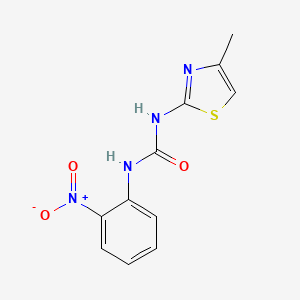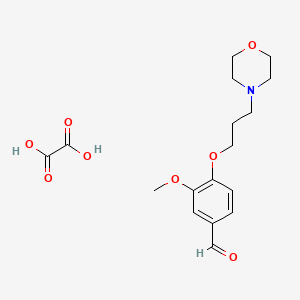![molecular formula C17H13ClFN5O B4099150 7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4099150.png)
7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Vue d'ensemble
Description
7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by cyclization reactions involving suitable precursors such as amidines or guanidines.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets in the body makes it a promising lead compound for the development of new drugs. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functionalities, such as resistance to degradation or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 7-(2-Fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 7-(2-Chloro-6-fluorophenyl)-5-(3-hydroxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methoxy group, allows for unique interactions with molecular targets and distinct reactivity patterns in chemical reactions. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN5O/c1-25-11-5-2-4-10(8-11)14-9-15(24-17(20-14)21-22-23-24)16-12(18)6-3-7-13(16)19/h2-9,15H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDYSHKSVHFVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2,5-dioxo-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B4099068.png)
![1-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4099074.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4099079.png)
![N-(4-chloro-2-hydroxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B4099090.png)

![4-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B4099103.png)
![ethyl 2-chloro-5-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4099105.png)
![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4099108.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4099112.png)
![2-[2-bromo-4-(butylaminomethyl)-6-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride](/img/structure/B4099138.png)

![N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE](/img/structure/B4099148.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4099162.png)

